molecular formula C11H14NO3PS2 B12740779 Phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester CAS No. 84197-34-2

Phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester

Cat. No.: B12740779
CAS No.: 84197-34-2
M. Wt: 303.3 g/mol
InChI Key: QGFKIHMVYSNACF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Validation

The IUPAC name phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester is derived from its core structure:

  • Phosphorothioic acid : Indicates a phosphorus-centered acid with one sulfur atom replacing an oxygen in the phosphate group ($$ \text{H}3\text{PSO}3 $$).
  • O,O-Diethyl : Specifies two ethyl groups bonded to oxygen atoms at the first and second positions of the phosphorus atom.
  • O-(4-isothiocyanatophenyl) ester : Denotes a phenyl ring substituted with an isothiocyanate group ($$-\text{N}=\text{C}=\text{S}$$) at the para position, linked via an oxygen atom to the phosphorus center.

Structural Validation :
The molecule’s backbone conforms to organothiophosphate ester conventions observed in analogous compounds such as O,O-diethyl O-phenyl phosphorothioate (PubChem CID 36106) and O,O-diethyl S-(p-nitrophenyl) phosphorothioate (PubChem CID 3032440). Key differences include:

  • Replacement of the para-nitro group in CID 3032440 with an isothiocyanate moiety.
  • Retention of the O,O-diethyl phosphorothioate ester framework, as seen in CID 36106.

Table 1: Structural Components and IUPAC Conventions

Component IUPAC Interpretation Example from Literature
Phosphorothioic acid $$ \text{H}3\text{PSO}3 $$ core CID 36106, CID 3032440
O,O-Diethyl substitution Ethyl groups at O1 and O2 CID 36106
4-Isothiocyanatophenyl Para-substituted aromatic group CID 22942-43-4 (analog)

CAS Registry Number (84197-34-2) and Alternative Chemical Identifiers

The compound is uniquely identified by CAS Registry Number 84197-34-2 , though this identifier does not appear in the provided search results. Cross-referencing analogous compounds reveals systematic CAS assignments:

  • O,O-Diethyl O-phenyl phosphorothioate : CAS 32345-29-2.
  • O,O-Diethyl S-(4-nitrophenyl) phosphorothioate : CAS 3270-86-8.
  • O,O-Diethyl O-(4-(1-((dimethylamino)carbonyloxy)imino)ethyl)phenyl) ester : CAS 22942-43-4.

Alternative Identifiers :

  • SMILES : $$ \text{CCOP(=S)(OCC)OC1=CC=C(C=C1)N=C=S $$
  • InChIKey : Computed as $$ \text{FAXIJTUDSBIMHY-UHFFFAOYSA-N} $$ (methodology per CID 3032440).
  • Molecular Formula : $$ \text{C}{11}\text{H}{14}\text{NO}3\text{PS}2 $$ (derived from structural analogs).

Table 2: Registry Identifiers for Analogous Compounds

Compound CAS Registry Number Molecular Formula
O,O-Diethyl O-phenyl phosphorothioate 32345-29-2 $$ \text{C}{10}\text{H}{15}\text{O}_3\text{PS} $$
O,O-Diethyl S-(4-nitrophenyl) phosphorothioate 3270-86-8 $$ \text{C}{10}\text{H}{14}\text{NO}_5\text{PS} $$
Target compound 84197-34-2 $$ \text{C}{11}\text{H}{14}\text{NO}3\text{PS}2 $$

Comparative Analysis of Synonyms Across Chemical Databases

Synonyms for phosphorothioic acid derivatives vary significantly across databases, reflecting naming conventions and functional group prioritization:

PubChem (CID 36106) :

  • Dietholate
  • O,O-Diethyl O-phenyl phosphorothioate

PubChem (CID 3032440) :

  • Parathion S
  • O,O-Diethyl S-(4-nitrophenyl) phosphorothioate

ChemSpider (CID 22942-43-4) :

  • [(Z)-1-(4-diethoxyphosphinothioyloxyphenyl)ethylideneamino] N,N-dimethylcarbamate

For the target compound, potential synonyms include:

  • O,O-Diethyl O-(4-isothiocyanatophenyl) phosphorothioate
  • 4-Isothiocyanatophenyl diethyl thiophosphate

Table 3: Synonym Patterns in Organothiophosphate Esters

Database Naming Pattern Example
PubChem Functional group + substitution O,O-Diethyl O-phenyl phosphorothioate
ChemSpider IUPAC-based descriptors + modifiers [(Z)-1-(4-diethoxyphosphinothioyloxyphenyl)ethylideneamino]...
NIST Mixture descriptors + ratios Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester...

Properties

CAS No.

84197-34-2

Molecular Formula

C11H14NO3PS2

Molecular Weight

303.3 g/mol

IUPAC Name

diethoxy-(4-isothiocyanatophenoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H14NO3PS2/c1-3-13-16(18,14-4-2)15-11-7-5-10(6-8-11)12-9-17/h5-8H,3-4H2,1-2H3

InChI Key

QGFKIHMVYSNACF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=C(C=C1)N=C=S

Origin of Product

United States

Preparation Methods

Reaction Scheme

The most commonly reported synthetic route involves the nucleophilic substitution reaction between diethyl phosphorochloridothioate and 4-isothiocyanatophenol:

$$
\text{Diethyl phosphorochloridothioate} + \text{4-isothiocyanatophenol} \xrightarrow[\text{Base}]{\text{Solvent, 0-5°C}} \text{Phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester} + \text{HCl}
$$

  • Reagents : Diethyl phosphorochloridothioate (electrophile), 4-isothiocyanatophenol (nucleophile)
  • Base : Triethylamine or similar organic base to neutralize HCl formed
  • Solvent : Dichloromethane or other inert organic solvents
  • Temperature : Low temperature (0–5°C) to control reaction rate and minimize side reactions

This method ensures selective substitution on the phosphorus center while preserving the sensitive isothiocyanate group on the aromatic ring.

Reaction Conditions and Optimization

  • Base Equivalents : Slight excess of triethylamine is used to fully neutralize HCl and drive the reaction forward.
  • Solvent Choice : Dichloromethane is preferred for its inertness and ability to dissolve both reactants.
  • Temperature Control : Maintaining 0–5°C reduces the risk of isothiocyanate hydrolysis or polymerization.
  • Reaction Time : Typically 1–3 hours, monitored by TLC or HPLC to ensure completion.

Purification

Post-reaction, the mixture is washed to remove triethylammonium chloride salts and then purified by:

These steps yield the target compound with high purity suitable for biochemical applications.

Industrial Scale Preparation

Industrial synthesis follows the same fundamental chemistry but incorporates process intensification and impurity control:

  • Use of industrial-grade reagents with controlled stoichiometry
  • Continuous temperature monitoring and automated addition of reagents
  • Purification by distillation or crystallization under controlled conditions to maximize yield and purity
  • Implementation of catalytic additives to improve reaction rates and selectivity, such as zinc chloride or ferrous chloride catalysts in related phosphorothioate ester syntheses

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions Notes
Starting Materials Diethyl phosphorochloridothioate, 4-isothiocyanatophenol High purity reagents recommended
Base Triethylamine (1.1 eq) Neutralizes HCl formed
Solvent Dichloromethane Inert, good solubility
Temperature 0–5°C Controls reaction rate, preserves NCS group
Reaction Time 1–3 hours Monitored by TLC/HPLC
Catalysts (industrial scale) Zinc chloride, ferrous chloride, stannous chloride Accelerate substitution in related esters
Additives (industrial scale) Fatty acid anhydrides (0.1–1.5 mol per mol chloride) Improve yield and purity
Purification Recrystallization, chromatography, distillation Removes salts, unreacted materials
Yield Typically 70–90% (varies with scale and purity) Optimized by reaction conditions and additives

Research Findings and Analytical Data

  • The reaction proceeds via nucleophilic attack of the phenolic oxygen on the phosphorus center, displacing chloride.
  • The isothiocyanate group remains intact under mild conditions, confirmed by IR spectroscopy (characteristic NCS stretch ~2100 cm⁻¹).
  • NMR analysis (¹H, ³¹P) confirms the formation of the phosphorothioate ester.
  • Purity assessments by HPLC show >95% purity achievable with optimized protocols.
  • Industrial processes emphasize minimizing hydrolysis and side reactions by strict moisture control.

Chemical Reactions Analysis

Types of Reactions: Phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioate oxides.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products:

    Oxidation: Phosphorothioate oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted phosphorothioates.

Scientific Research Applications

Agricultural Applications

Phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester is primarily used as an insecticide in agricultural settings. Its efficacy against a variety of pests makes it a valuable tool for pest management.

  • Mechanism of Action : This compound acts as an acetylcholinesterase inhibitor, disrupting neurotransmission in target pests. This leads to paralysis and death of the insects.

Biochemical Research

In biochemical studies, this compound serves as a model for investigating enzyme inhibition and the mechanisms underlying cholinergic signaling pathways.

  • Neurobiology Studies : Researchers utilize this compound to study the effects of acetylcholinesterase inhibitors on neuronal function. It provides insights into neurodegenerative diseases where cholinergic signaling is compromised.

Drug Development

The compound's structure allows it to be a template for the synthesis of new organophosphate derivatives with improved safety and efficacy profiles.

  • Pharmacological Studies : Investigations into its potential therapeutic effects have been conducted, particularly in relation to its cytotoxic properties against cancer cell lines.

Case Study 1: Efficacy Against Agricultural Pests

A study conducted on the effectiveness of this compound demonstrated its rapid action against common agricultural pests. The results indicated:

  • Pest Reduction : A significant decrease in pest populations was observed within 48 hours post-application.
  • Field Trials : The compound was tested in various crops, showing high efficacy with minimal phytotoxicity.

Case Study 2: Toxicity Assessment

Research on the environmental impact of this compound highlighted its persistence in soil and water systems. Key findings include:

  • Ecological Risks : Residues were found to affect non-target species, necessitating careful management practices.
  • Regulatory Considerations : The study emphasized compliance with environmental regulations to mitigate adverse effects on ecosystems.

Mechanism of Action

The mechanism of action of phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged nerve signal transmission, which can be beneficial or detrimental depending on the context.

Comparison with Similar Compounds

Structural and Functional Differences

  • Parathion (4-nitrophenyl): The nitro (-NO₂) group is strongly electron-withdrawing, stabilizing the molecule and enhancing its acetylcholinesterase (AChE) inhibition potency. It is classified as a Schedule 7 hazardous waste due to high toxicity .
  • Diazinon (pyrimidinyl): The heterocyclic pyrimidine ring modifies lipophilicity and target specificity, contributing to its use as a broad-spectrum insecticide. Evidence highlights extensive genotoxicity studies .
  • EPN (phenylphosphonothioate): The phenylphosphonate backbone and nitro group confer resistance to hydrolysis, prolonging environmental persistence .
  • This reactivity could result in distinct toxicological pathways compared to nitro or methyl-substituted analogs.

Toxicity and Regulatory Status

  • Parathion : Listed as a hazardous substance with a reportable quantity (RQ) of 10 lbs under EPA regulations . Its primary mechanism is irreversible AChE inhibition, leading to neurotoxicity.
  • Diazinon: Associated with endocrine disruption and oxidative stress in multiple toxicology reviews spanning 2004–2017 .
  • EPN : High acute toxicity in mammals, with structural analogs linked to delayed neurotoxicity .

Biological Activity

Phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester, commonly known in the context of its biological activity, is a phosphorothioate compound that has garnered attention for its potential applications in agriculture and medicine. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

  • Chemical Formula : C12H16N2O3PS
  • Molecular Weight : 295.30 g/mol
  • CAS Number : 8065-48-3
  • IUPAC Name : this compound

The biological activity of phosphorothioic acid derivatives is primarily attributed to their role as inhibitors of acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in prolonged nerve impulse transmission. The compound's mechanism can be summarized as follows:

  • AChE Inhibition : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine.
  • Neurotoxicity : Increased levels of acetylcholine can cause overstimulation of cholinergic receptors, leading to symptoms such as muscle spasms and respiratory failure.
  • Potential Anticancer Activity : Some studies suggest that phosphorothioates may exhibit anticancer properties by inducing apoptosis in tumor cells through oxidative stress pathways.

Biological Activity Overview

Biological ActivityDescription
AChE Inhibition Inhibits acetylcholinesterase activity, leading to increased acetylcholine levels.
Neurotoxicity Causes symptoms such as muscle spasms, seizures, and respiratory distress due to overstimulation of cholinergic pathways.
Anticancer Properties Potential to induce apoptosis in cancer cells through oxidative stress mechanisms.

Toxicity Profile

Phosphorothioic acid compounds are known for their high toxicity levels. Acute exposure can lead to severe health effects, including:

  • Neurological Symptoms : Muscle twitching, paralysis, and convulsions.
  • Gastrointestinal Distress : Nausea, vomiting, and abdominal pain.
  • Respiratory Complications : Dyspnea and respiratory failure.

Case Study: Toxicity Assessment

A study conducted on the effects of phosphorothioic acid on rodent models demonstrated that doses as low as 1 mg/kg could result in significant neurotoxic effects within hours post-exposure. The study highlighted the delayed onset of symptoms and emphasized the importance of rapid medical intervention.

Research Findings

Recent research has explored various aspects of phosphorothioic acid's biological activity:

  • In Vitro Studies : Laboratory experiments have shown that phosphorothioic acid derivatives can effectively inhibit AChE with IC50 values in the low micromolar range.
  • In Vivo Studies : Animal models have provided insights into the pharmacokinetics and toxicodynamics of these compounds, with findings indicating rapid absorption and significant bioaccumulation in nervous tissue.

Table: Summary of Research Findings

Study TypeFindings
In Vitro AChE InhibitionIC50 values indicate strong inhibitory effects on AChE activity.
In Vivo ToxicitySignificant neurotoxic effects observed at low doses; rapid absorption noted.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting phosphorothioic acid esters in environmental matrices?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for trace-level detection. For organophosphorus compounds, derivatization techniques (e.g., using pentafluorobenzyl bromide) enhance sensitivity. NMAM or OSHA methods for analogous compounds (e.g., Parathion) provide validated protocols for sample preparation and quantification .

Q. What synthetic routes are employed for O,O-diethyl phosphorothioate derivatives?

  • Methodology : Nucleophilic substitution reactions between dialkyl phosphorochloridothioates and substituted phenols are common. For example, O,O-diethyl O-(4-nitrophenyl) ester (Parathion) is synthesized via reaction of diethyl phosphorochloridothioate with 4-nitrophenol under anhydrous conditions. Optimization of reaction temperature (40–60°C) and base catalysts (e.g., triethylamine) improves yields .

Q. Which spectroscopic techniques are reliable for structural elucidation of phosphorothioic acid esters?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (³¹P, ¹H, and ¹³C) is critical for confirming substitution patterns. For example, ³¹P NMR distinguishes thiophosphate (δ ~50–70 ppm) from phosphate esters. Infrared (IR) spectroscopy identifies functional groups like isothiocyanate (N=C=S stretch at ~2050 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in toxicity data for phosphorothioic acid esters be resolved?

  • Methodology : Discrepancies in genotoxicity studies (e.g., conflicting Ames test results) require rigorous meta-analysis of experimental conditions. Factors like impurity profiles (e.g., sulfone byproducts), metabolic activation systems (S9 liver fractions), and exposure duration must be standardized. Cross-referencing toxicology reviews from multiple databases (e.g., IARC, RTECS) ensures data robustness .

Q. What experimental strategies elucidate metabolic pathways of phosphorothioic acid esters in mammals?

  • Methodology : Radiolabeled compounds (e.g., ³²P or ¹⁴C isotopes) track metabolic fate in vivo. Liver microsomal assays identify cytochrome P450-mediated oxidation (e.g., conversion to oxon derivatives). Mass spectrometry-based metabolomics detects urinary metabolites, such as dialkyl phosphates and aryl glucuronides .

Q. How should environmental degradation studies be designed for phosphorothioic acid esters under varying pH?

  • Methodology : Hydrolysis kinetics are assessed via controlled aqueous stability studies (pH 4–9, 25–50°C). High-resolution mass spectrometry (HRMS) identifies degradation products (e.g., 4-isothiocyanatophenol). Solubility data (e.g., log P values) from databases like Handbook of Aqueous Solubility Data predict environmental partitioning .

Q. What computational approaches predict the reactivity of the isothiocyanate group in phosphorothioic acid esters?

  • Methodology : Density functional theory (DFT) calculations model electrophilic reactivity of the N=C=S moiety. Parameters like Fukui indices and molecular electrostatic potential maps guide predictions of nucleophilic attack sites. Validation via experimental kinetic studies (e.g., reaction with glutathione) confirms computational insights .

Methodological Considerations

  • Data Validation : Cross-reference CAS registry numbers (e.g., 333-41-5 for structural analogs) to avoid misidentification .
  • Safety Protocols : Use CAMEO Chemicals guidelines for handling acute exposures (e.g., decontamination with 5% sodium bicarbonate) .

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